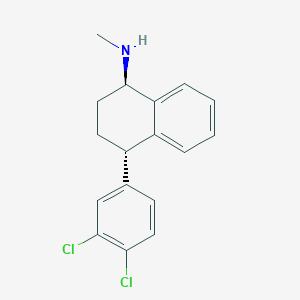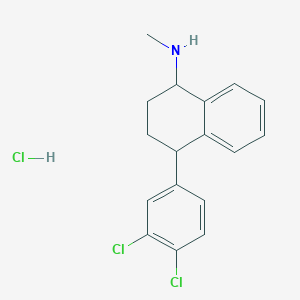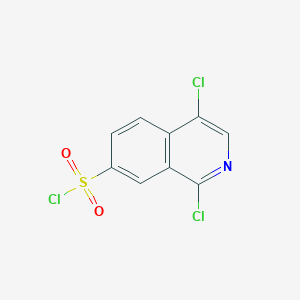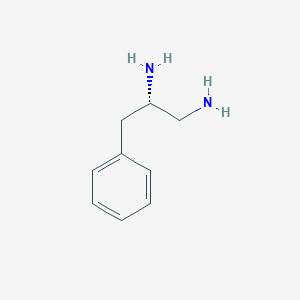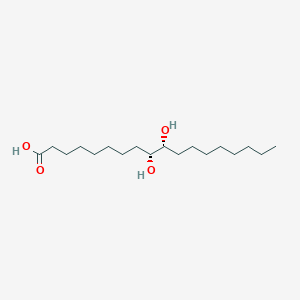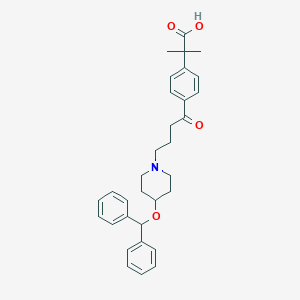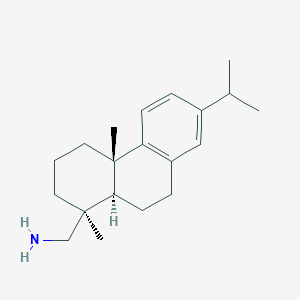![molecular formula C12H16O2 B024223 4-[2-(Cyclopropylmethoxy)ethyl]phenol CAS No. 63659-16-5](/img/structure/B24223.png)
4-[2-(Cyclopropylmethoxy)ethyl]phenol
Descripción general
Descripción
4-[2-(Cyclopropylmethoxy)ethyl]phenol is a chemical compound that has been explored in various synthetic and pharmacological contexts. Due to its unique molecular structure, it has been a subject of interest in the development of various chemical reactions and properties.
Synthesis Analysis
The synthesis of compounds similar to 4-[2-(Cyclopropylmethoxy)ethyl]phenol often involves complex reactions. For instance, Sartori et al. (1983) described the synthesis of ethyl 6-(2-hydroxyphenyl)-2-carbethoxy-4-hexenoates, involving the alkylation of potassium phenolates with diethyl vinylcyclopropane-1, 1-dicarboxylates, indicative of similar complex synthetic pathways for related compounds (Sartori et al., 1983).
Molecular Structure Analysis
The molecular structure of compounds like 4-[2-(Cyclopropylmethoxy)ethyl]phenol can be intricate. For example, Ivanova et al. (2023) synthesized a compound involving a cyclopropane ring and conducted a structural analysis using single-crystal X-ray diffraction data, demonstrating the complexity and precision involved in understanding these molecular structures (Ivanova et al., 2023).
Chemical Reactions and Properties
The chemical reactions and properties of such compounds can vary. Howson et al. (1988) described the synthesis and pharmacological profile of stereoisomers of a complex molecule containing a cyclopropylmethoxyethyl group, highlighting the diverse chemical reactivity and properties of these molecules (Howson et al., 1988).
Physical Properties Analysis
The physical properties of these compounds are determined by their molecular structure. Research like that of Xin (2003), who synthesized ethyl 4 (2 phenoxyethyl) 1,2,4 triazol 3 one, involves detailed descriptions of the suitable reaction conditions, indicative of the precise conditions required for the synthesis of such compounds (Xin, 2003).
Chemical Properties Analysis
The chemical properties of compounds like 4-[2-(Cyclopropylmethoxy)ethyl]phenol are often complex. For example, Schultz and Antoulinakis (1996) described the synthesis and reactions of 4-carbomethoxy-4-methyl-3-(trimethylsilyl)-2,5-cyclohexadien-1-one, providing insights into the intricate chemical behaviors of similar compounds (Schultz & Antoulinakis, 1996).
Aplicaciones Científicas De Investigación
Cyclodextrins in Polymer Chemistry : Cyclodextrins are utilized as catalysts for oxidative polymerization of para-functionalized phenol derivatives, including compounds similar to 4-[2-(Cyclopropylmethoxy)ethyl]phenol, in aqueous medium. This results in cross-linked polymers with potential applications in biomedical and pharmaceutical fields (Pang, Ritter, & Tabatabai, 2003).
Synthesis of Phenoxan : A study describes a method for preparing 4-hydroxypyran-2-ones, which can be transformed into compounds similar to 4-[2-(Cyclopropylmethoxy)ethyl]phenol, useful in the total synthesis of phenoxan, a compound with anti-HIV activity (Garey et al., 1995).
Poly(4-PHEP) in Electronics : Poly(4-PHEP), a polymer derivative of 4-[2-(Cyclopropylmethoxy)ethyl]phenol, shows promise as a semiconducting material due to its optical band gap, electrical conductivity, solubility, and thermal properties, indicating its potential in electronics (Demir et al., 2015).
Synthesis of Endocrine-Disrupting Nonylphenol Isomers : A study synthesized various nonylphenol isomers, highlighting the need for isomer-specific research on their environmental impact. This indicates the environmental relevance of phenolic compounds including 4-[2-(Cyclopropylmethoxy)ethyl]phenol (Boehme et al., 2010).
Antioxidant Activities of Phenolic Acids : Research shows that methoxyl and phenolic hydroxyl groups in phenolic acids, like 4-[2-(Cyclopropylmethoxy)ethyl]phenol, enhance antioxidant activities, suggesting its potential in health-related applications (Chen et al., 2020).
Chemoselective Polymerization : Selective polymerization of phenol derivatives with methacryl groups, similar to 4-[2-(Cyclopropylmethoxy)ethyl]phenol, using peroxidase catalysts produces highly reactive polymers, applicable in various fields (Uyama et al., 1998).
Antimicrobial and Antioxidant Lignan Conjugates : Synthesis of lignan conjugates via cyclopropanation, which includes compounds like 4-[2-(Cyclopropylmethoxy)ethyl]phenol, shows excellent antibacterial, antifungal, and antioxidant properties, suggesting pharmaceutical potential (Raghavendra et al., 2016).
Hydrogenation of Alkenes and Alkynes : N-O (imino)phenol palladium(II) complexes, related to 4-[2-(Cyclopropylmethoxy)ethyl]phenol, show promising potential in industrial hydrogenation of alkenes and alkynes (Tshabalala & Ojwach, 2018).
Safety And Hazards
The safety data sheet for “4-[2-(Cyclopropylmethoxy)ethyl]phenol” suggests that personal protective equipment/face protection should be worn when handling the compound. It is also advised to ensure adequate ventilation and avoid ingestion and inhalation . The compound should not be released into the environment and should not be allowed to contaminate ground water systems .
Propiedades
IUPAC Name |
4-[2-(cyclopropylmethoxy)ethyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c13-12-5-3-10(4-6-12)7-8-14-9-11-1-2-11/h3-6,11,13H,1-2,7-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNEQFDSWDCYKOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COCCC2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20453413 | |
| Record name | 4-[2-(cyclopropylmethoxy)ethyl]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20453413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[2-(Cyclopropylmethoxy)ethyl]phenol | |
CAS RN |
63659-16-5 | |
| Record name | 4-[2-(Cyclopropylmethoxy)ethyl]phenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=63659-16-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(2-(Cyclopropylmethoxy)ethyl)phenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063659165 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-[2-(cyclopropylmethoxy)ethyl]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20453413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Phenol, 4-[2-(cyclopropylmethoxy)ethyl] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.112.812 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-(2-(CYCLOPROPYLMETHOXY)ETHYL)PHENOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QU56QY6BBB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

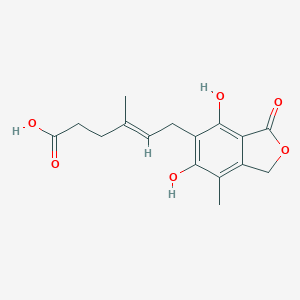
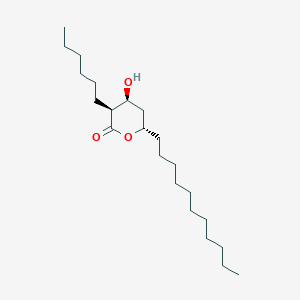
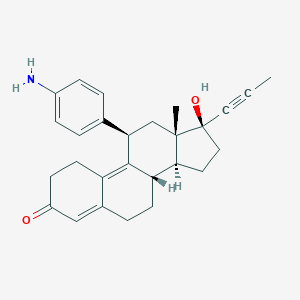

![N-[4-Chloro-3-(trifluoromethyl)phenyl]-N'-[[3-(4-fluorophenyl)-3,4-dihydro-4-oxo-2-quinazolinyl]methyl]urea](/img/structure/B24166.png)

